1,2,3,4,5,6,7-Heptamethylnaphthalene
Description
1,2,3,4,5,6,7-Heptamethylnaphthalene is a polyalkylated naphthalene derivative featuring seven methyl groups attached to the naphthalene ring system. The extensive methylation likely enhances lipophilicity and steric hindrance, influencing solubility, reactivity, and biological interactions compared to simpler derivatives like 1-methylnaphthalene or 2-methylnaphthalene .
Properties
CAS No. |
56908-82-8 |
|---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1,2,3,4,5,6,7-heptamethylnaphthalene |
InChI |
InChI=1S/C17H22/c1-9-8-16-13(5)11(3)12(4)15(7)17(16)14(6)10(9)2/h8H,1-7H3 |
InChI Key |
YERYJCYQFSPGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(=C1C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7-Heptamethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups onto the naphthalene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Chloromethylation and Subsequent Reduction
1,2,3,4,5,6,7-Heptamethylnaphthalene undergoes chloromethylation to form a chloromethyl derivative. This reaction typically employs chloromethylation agents under acidic conditions. Subsequent reduction of the chloromethyl compound using catalysts or reducing agents yields octamethylnaphthalene:
Key observations include:
-
Chloromethylation occurs preferentially at the less hindered aromatic positions .
-
Reduction with sodium borohydride or hydrogen/palladium catalysts restores the methyl group .
Dehydrogenation and Aromatization
Dehydrogenation of tetrahydro-heptamethylnaphthalene derivatives using palladium-charcoal (30%) at 213°C produces this compound. This process is critical for synthesizing the fully aromatic system:
-
Reaction yields depend on the starting tetralone structure and reaction duration .
-
Steric hindrance from adjacent methyl groups slows dehydrogenation kinetics .
Oxidation Reactions
-
Oxidation products include benzene tetracarboxylic acid derivatives, confirming the naphthalene backbone .
-
Metabolic oxidation via cytochrome P450 enzymes forms epoxides and diols, though detoxification pathways dominate .
Friedel-Crafts Acylation
Under Friedel-Crafts conditions, this compound reacts with acetyl chloride or chloroacetaldehyde dimethyl acetal to form ketones or aldehydes:
-
Reaction efficiency is reduced compared to less-substituted naphthalenes due to steric crowding .
-
Products retain the heptamethyl core with acyl groups introduced at accessible positions .
Comparative Reactivity Insights
The steric bulk of seven methyl groups significantly alters reactivity:
| Reaction Type | Reactivity Trend | Key Factor |
|---|---|---|
| Electrophilic Substitution | Slower than naphthalene | Steric hindrance |
| Oxidation | Limited to strong oxidizers | Electron-donating groups |
| Reduction | Efficient with catalytic hydrogenation | Stability of intermediates |
Tabulated Reaction Data
Structural and Mechanistic Considerations
-
Steric Effects : Methyl groups at positions 1, 2, 3, 4, 5, 6, and 7 create a rigid, planar structure that hinders electrophilic attack .
-
Electronic Effects : Electron-donating methyl groups deactivate the aromatic ring, reducing susceptibility to electrophilic substitution .
-
Metabolic Pathways : While not directly studied, analogy to methylnaphthalenes suggests detoxification via glutathione conjugation over bioactivation .
Scientific Research Applications
Applications in Perfumery
One of the primary applications of 1,2,3,4,5,6,7-Heptamethylnaphthalene lies in the fragrance industry. It serves as a musk odorant , providing a pleasant scent profile similar to natural musk. The compound's derivatives are often used in the formulation of perfumes and scented products due to their stability and long-lasting fragrance characteristics.
- Example : The synthesis of keto derivatives from heptamethylnaphthalene has been explored for enhancing musk-like fragrances in commercial products .
Pharmaceutical Applications
Research indicates that naphthalene derivatives exhibit significant biological activities. This compound and its derivatives have shown potential in:
- Antimicrobial Activity : Studies have reported that certain naphthalene derivatives possess antimicrobial properties and can be effective against various pathogens .
- Anti-inflammatory Effects : Some derivatives are being investigated for their potential use as anti-inflammatory agents in treating autoimmune diseases .
- Cancer Treatment : Research has highlighted the cytotoxic effects of naphthalene derivatives against cancer cells. For instance, dihydronaphthalene candidates have been studied for their potency against MCF-7 human cancer cells .
Material Science Applications
In material science, this compound is utilized as an intermediate for synthesizing high-performance polymers. Its structural properties allow it to serve as a precursor for:
- Heat-resistant Polyesters : The compound can be modified to create polyesters that withstand high temperatures and maintain structural integrity under stress .
- Modification of Existing Polymers : It can be used to enhance the properties of existing polymeric materials through copolymerization or blending techniques .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7-Heptamethylnaphthalene involves its interaction with molecular targets through its aromatic and methyl-substituted structure. It can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence biological pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Key Properties of Naphthalene Derivatives
Toxicological Profiles
- Methylnaphthalenes : 1- and 2-methylnaphthalene induce hepatic cytochrome P450 enzyme activity and cause oxidative stress in animal models. Inhalation exposure in humans is linked to hemolytic anemia and cataracts .
- Their toxicity includes endocrine disruption and carcinogenicity, though data for methylated analogs remain sparse .
Table 2: Comparative Toxicity Endpoints
Analytical Challenges
Current methods for naphthalene derivatives focus on mono- and di-substituted compounds. For example:
- Biomarker Analysis : Standardized methods for naphthalene metabolites (e.g., 1-naphthol in urine) exist, but complex methylated derivatives require advanced techniques like high-resolution mass spectrometry (HRMS) for isolation and quantification .
- Environmental Detection : Gas chromatography (GC) with flame ionization detection (FID) is routine for methylnaphthalenes, but heptamethylnaphthalene’s low volatility may necessitate liquid chromatography (LC) methods .
Biological Activity
1,2,3,4,5,6,7-Heptamethylnaphthalene (HMN) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and multiple methyl groups. This compound has garnered attention for its potential biological activities and implications in environmental and health sciences. Understanding its biological activity is crucial for assessing its role in various biochemical processes and its potential effects on human health and ecosystems.
This compound is a derivative of naphthalene with seven methyl groups attached to its aromatic rings. Its chemical formula is , and it exhibits hydrophobic properties typical of PAHs. The presence of multiple methyl groups influences its solubility and reactivity in biological systems.
Metabolism and Degradation
Research indicates that HMN undergoes microbial degradation under anaerobic conditions. For instance, studies have shown that certain bacteria can metabolize naphthalene derivatives, including HMN, leading to the formation of various metabolites such as naphthoyl-CoA derivatives. These metabolic pathways are essential for understanding how HMN interacts with microbial communities in contaminated environments .
Table 1: Toxicological Studies of Related Compounds
| Compound | Biological Effect | Study Reference |
|---|---|---|
| Naphthalene | Cytotoxicity in human lung cells | |
| 2-Methylnaphthalene | Induces oxidative stress | |
| 1-Methylnaphthalene | Genotoxic effects observed |
Microbial Degradation Case Study
A significant case study involved the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing bacterial culture. This study highlighted the metabolic pathways utilized by bacteria to degrade naphthalene derivatives, suggesting that similar mechanisms might apply to HMN. The degradation process was monitored through the production of metabolites and changes in optical density over time .
Environmental Impact Study
Another study examined the environmental impact of PAHs like HMN in sediment samples. It was found that these compounds could persist in anaerobic environments but were eventually degraded by specific microbial communities. The findings emphasized the importance of understanding microbial interactions with PAHs for bioremediation efforts .
Potential Applications
The biological activity of HMN may extend beyond toxicity and degradation. Its structural properties suggest potential applications in drug discovery and development. Compounds derived from naphthalene have been investigated for their anti-cancer properties due to their ability to interfere with cellular processes such as DNA replication and repair .
Q & A
What are the recommended methodologies for synthesizing 1,2,3,4,5,6,7-Heptamethylnaphthalene with high regioselectivity?
Basic Research Question
Answer: Synthesis typically involves multi-step alkylation of naphthalene derivatives. A common approach uses Friedel-Crafts alkylation or catalytic methylation with methyl halides in the presence of Lewis acids (e.g., AlCl₃). To achieve regioselectivity, steric and electronic effects must be controlled via temperature modulation (e.g., low temperatures favor kinetic products) and solvent polarity optimization. Characterization via GC-MS (as in ) and NMR is critical to validate substitution patterns. Challenges include minimizing byproducts like partially methylated isomers, which require iterative column chromatography for purification .
How can conflicting toxicity data for methylated naphthalenes be systematically evaluated?
Advanced Research Question
Answer: Contradictions in toxicity data (e.g., hepatic vs. respiratory effects) require a tiered assessment:
Risk of Bias Analysis : Apply tools like ATSDR’s criteria ( ) to evaluate study design (e.g., sample size, exposure routes).
Mechanistic Consistency : Compare molecular pathways (e.g., cytochrome P450 activation) across in vitro and in vivo models.
Confidence Rating : Use ’s framework (High/Moderate/Low confidence) to weight findings. For example, discrepancies in metabolic studies (e.g., naphthoquinone adduct stability in ) may arise from species-specific CYP450 isoforms, necessitating cross-validation with human cell lines .
What computational strategies are effective for modeling the environmental fate of this compound?
Advanced Research Question
Answer:
- Molecular Dynamics (MD) Simulations : Predict partitioning coefficients (log P) and degradation pathways (e.g., photolysis rates) using software like COMSOL Multiphysics ( ).
- QSAR Models : Correlate methyl group positions with bioaccumulation potential using descriptors like polar surface area and octanol-water partitioning.
- Validation : Cross-reference predictions with experimental GC-MS data ( ) and environmental monitoring studies (e.g., EPA’s TRI database in ) .
What are the critical gaps in understanding the metabolic pathways of heptamethylnaphthalene derivatives?
Basic Research Question
Answer: Key gaps include:
- Phase I/II Metabolism : Limited data on cytochrome P450-mediated oxidation (e.g., epoxidation vs. hydroxylation) and glucuronidation kinetics.
- Biomarker Identification : Urinary metabolites (e.g., methylated dihydrodiols) remain uncharacterized.
- Species-Specific Differences : Rodent vs. primate metabolic profiles ( ) suggest divergent detoxification pathways. Priority research should integrate LC-MS/MS metabolomics and in vitro hepatic microsome assays .
How should researchers design experiments to assess the carcinogenic potential of heptamethylnaphthalene?
Advanced Research Question
Answer:
- In Vivo Models : Use ATSDR’s inclusion criteria ( , Table B-1) for systemic effects (e.g., hepatic, renal endpoints).
- Dose-Response Analysis : Apply benchmark dose modeling (BMD) to subchronic exposure data, prioritizing studies with ≥90-day durations.
- Genotoxicity Assays : Conduct Ames tests (with metabolic activation) and micronucleus assays to evaluate mutagenicity. Conflicting results (e.g., ’s impurity issues) require replication under GLP conditions .
What analytical techniques are optimal for resolving structural isomers in heptamethylnaphthalene mixtures?
Basic Research Question
Answer:
- Chromatography : Use polar capillary columns (e.g., DB-5 or CP Sil 8 CB in ) with temperature ramps (40°C to 260°C) for baseline separation.
- Spectroscopy : High-resolution NMR (¹³C DEPT) distinguishes methyl group positions, while FT-IR identifies substitution patterns via C-H out-of-plane bending.
- Data Integration : Combine retention indices ( ) with computational fragmentation patterns (e.g., NIST MS Library) for unambiguous identification .
How can researchers address reproducibility challenges in synthesizing high-purity heptamethylnaphthalene?
Advanced Research Question
Answer:
Process Optimization : Use design of experiments (DoE) to test variables (catalyst loading, reaction time).
Quality Control : Implement inline GC monitoring (as in ) to detect intermediates.
Contamination Mitigation : Address impurities (e.g., hexa-/octa-methyl byproducts) via recrystallization in non-polar solvents. Document protocols following ATSDR’s peer-review standards ( ) .
What are the implications of methyl group steric effects on the compound’s reactivity in catalytic systems?
Advanced Research Question
Answer: Steric hindrance from adjacent methyl groups reduces accessibility to catalytic sites (e.g., Pd/C hydrogenation). Computational modeling ( ) can predict reactivity hotspots, while X-ray crystallography (e.g., ’s fluoronaphthalene structures) reveals spatial constraints. Experimental validation via kinetic studies (e.g., Arrhenius plots) is essential to confirm theoretical predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
